5-Bromo-3-chloro-2-fluorophenol
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Overview
Description
5-Bromo-3-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a solid substance and its molecular weight is 225.44 .
Synthesis Analysis
The synthesis of 5-Bromo-3-chloro-2-fluorophenol involves multiple steps . The process includes the use of potassium carbonate in N,N-dimethyl-formamide at 90°C for 5 hours, followed by the use of tris-(dibenzylideneacetone)dipalladium(0), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and sodium t-butanolate in tetrahydrofuran at 60°C under an inert atmosphere .Molecular Structure Analysis
The linear formula of 5-Bromo-3-chloro-2-fluorophenol is C6H3BrClFO . The InChI code is 1S/C6H3BrClFO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H .Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-fluorophenol has a boiling point of 241.5±35.0°C at 760 mmHg . It has a flash point of 99.8°C . The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Chemoselective Functionalization
5-Bromo-3-chloro-2-fluorophenol has been studied for its chemoselective functionalization properties. A study describes the chemoselective functionalization of a similar compound, 5-bromo-2-chloro-3-fluoropyridine, highlighting the potential for selective substitution reactions in compounds with similar structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Derivatives for Pharmacological Research
The compound plays a role in synthesizing various derivatives for pharmacological research. An example includes the synthesis of new derivatives based on thiophene, with 5-aryl-2-bromo-3-hexylthiophene, demonstrating potential in pharmacological applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Studies in Molecular Crystals and Liquid Crystals
Research in molecular crystals and liquid crystals has incorporated halogenated bisbenzyl phenols, similar in structure to 5-Bromo-3-chloro-2-fluorophenol, to explore their electrooptical properties and potential applications in creating esters with large nematic ranges (Gray & Kelly, 1981).
Role in Photoreaction Mechanisms
This compound has been investigated for its role in photoreaction mechanisms. A study on a related compound, 4-bromo-2-chloro-6-fluorophenol, examined its behavior under UV-induced photoreaction pathways, shedding light on the photoreaction mechanisms of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).
Use in Chromatography and Enantioseparation
Compounds similar to 5-Bromo-3-chloro-2-fluorophenol are used in chromatography and enantioseparation. Studies on cellulose and amylose derivatives substituted with halogens have shown their effectiveness as chiral stationary phases in high-performance liquid chromatography (HPLC), useful for resolving racemates (Chankvetadze et al., 1997).
Biodegradation Studies
Biodegradation studies have investigated the metabolism of halophenols by fungi, offering insights into the environmental impact and potential bioremediation strategies for compounds like 5-Bromo-3-chloro-2-fluorophenol (Marr, Kremer, Sterner, & Anke, 1996).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-chloro-2-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIWRKHBJSAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716661 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluorophenol | |
CAS RN |
1305322-97-7 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloro-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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